molecular formula C10H17N5 B8052197 6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8052197
M. Wt: 207.28 g/mol
InChI Key: HTWGSTPIXPMWEN-UHFFFAOYSA-N
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Description

The compound with the identifier “6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” involves specific chemical reactions and conditions. The preparation method typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced technologies and equipment to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

The compound “6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which are of interest for further research and applications.

Scientific Research Applications

The compound “6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of “6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Properties

IUPAC Name

6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-3-11-4-2-8(1)9-5-12-10-13-7-14-15(10)6-9/h7-9,11H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGSTPIXPMWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CN=C3N=CNN3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C2CN=C3N=CNN3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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